molecular formula C11H8ClN3O2 B13882882 N-(4-chlorophenyl)-3-nitropyridin-4-amine CAS No. 56809-50-8

N-(4-chlorophenyl)-3-nitropyridin-4-amine

Cat. No.: B13882882
CAS No.: 56809-50-8
M. Wt: 249.65 g/mol
InChI Key: KAMDRDMOIHSXAL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-nitropyridin-4-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a nitro group at the 3-position and an amino group at the 4-position, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-nitropyridin-4-amine typically involves the nitration of 4-aminopyridine followed by a coupling reaction with 4-chloronitrobenzene. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-nitro-4-aminopyridine is then reacted with 4-chloronitrobenzene in the presence of a suitable base, such as potassium carbonate, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-nitropyridin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-4-(4-chlorophenyl)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-nitroso-4-(4-chlorophenyl)pyridine or 3-nitro-4-(4-chlorophenyl)pyridine.

Scientific Research Applications

N-(4-chlorophenyl)-3-nitropyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations in vivo, leading to active metabolites that exert their effects through various molecular pathways .

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-nitropyridin-4-amine can be compared with other similar compounds such as:

    N-(4-chlorophenyl)-3-nitroaniline: Similar structure but with an aniline core instead of a pyridine ring.

    N-(4-chlorophenyl)-3-nitrobenzamide: Contains a benzamide core with similar substituents.

    N-(4-chlorophenyl)-3-nitrothiophene: Features a thiophene ring instead of a pyridine ring.

These compounds share similar functional groups but differ in their core structures, which can influence their chemical reactivity and biological activity. This compound is unique due to its pyridine core, which can participate in additional interactions and reactions compared to other aromatic systems .

Properties

CAS No.

56809-50-8

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-nitropyridin-4-amine

InChI

InChI=1S/C11H8ClN3O2/c12-8-1-3-9(4-2-8)14-10-5-6-13-7-11(10)15(16)17/h1-7H,(H,13,14)

InChI Key

KAMDRDMOIHSXAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])Cl

solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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